(2r)-2-Amino-7-octenoic acid

Description

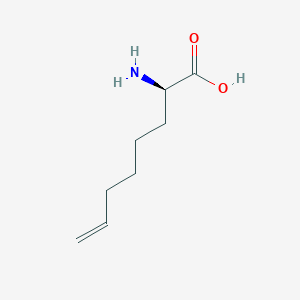

(2R)-2-Amino-7-octenoic acid is a non-proteinogenic α-amino acid characterized by an eight-carbon chain with a terminal double bond at the seventh position and an (R)-configured amino group at the second carbon. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.210 g/mol . Key physical properties include:

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 287.7 ± 40.0 °C (at 760 mmHg)

- Flash Point: 127.8 ± 27.3 °C

- LogP: 1.47 (indicating moderate hydrophobicity)

The compound’s structure (Figure 1) features a reactive α,β-unsaturated ester-like system due to the conjugated double bond, making it valuable in synthetic chemistry and biochemical studies . Notably, discrepancies exist in its CAS registry number: one source cites 1369534-50-8 , while another lists 26782-71-8 . This may reflect variations in stereochemical descriptors or sourcing errors.

Properties

IUPAC Name |

(2R)-2-aminooct-7-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-4-5-6-7(9)8(10)11/h2,7H,1,3-6,9H2,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVRWMRIUKRFMP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of chiral catalysts or reagents enables enantioselective formation of the α-amino acid moiety. For example, a Henry reaction between an aldehyde precursor and nitromethane in the presence of tetrabutylammonium fluoride (TBAF) generates a nitro-aldol intermediate, which undergoes subsequent reduction and dehydration.

Reaction Conditions :

Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)

DKR has been employed to resolve racemic mixtures of β-ketoesters into enantiomerically enriched amino acids. Using an (R)-SEGPHOS/Ru(II) catalyst system, β-ketoesters are reduced to β-amino alcohols with >99% enantiomeric excess (ee). Adaptation of this method for this compound involves:

-

Synthesis of a β-ketoester precursor via Claisen condensation.

-

DKR-mediated reduction to install the (R)-configuration.

Multi-Step Synthesis from Primary Alcohols

A patented four-step route (WO2015003988A1) outlines an efficient industrial-scale synthesis:

Stepwise Process Overview

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Oxidation of alcohol to aldehyde | Oxalyl chloride, DMSO, triethylamine | 96–99% |

| 2 | Nitro-aldol reaction | Nitromethane, TBAF, THF at 0°C | 92% |

| 3 | Dehydration | Trifluoroacetic anhydride (TFAA), DCM | 82–89% |

| 4 | Conjugate reduction | NaBH₄, ethanol at 0°C | 84–94% |

Critical Analysis

-

Step 1 : Swern oxidation ensures high aldehyde purity without over-oxidation.

-

Step 4 : Sodium borohydride selectively reduces the nitro-alkene without affecting the double bond.

-

Challenges : Requires strict temperature control (-78°C to 0°C) and anhydrous conditions.

Enzymatic Resolution

Enzymatic methods offer an eco-friendly alternative for obtaining enantiopure this compound.

Lipase-Catalyzed Kinetic Resolution

Lipases such as Candida antarctica selectively hydrolyze the (S)-enantiomer of a racemic N-acetylated precursor, leaving the (R)-enantiomer intact.

Optimized Parameters :

-

Substrate : N-Acetyl-7-octenoylglycine

-

Enzyme : Lipase B (Novozym 435)

-

Solvent : Phosphate buffer (pH 7.4) at 37°C

Solid-Phase Peptide Synthesis (SPPS)

This compound has been incorporated into peptides via Fmoc-based SPPS. Key modifications include:

-

Side-chain protection : tert-Butyloxycarbonyl (Boc) for the amino group.

-

Yield : 75–85% for pentapeptides containing the (2R)-configured residue.

Comparative Evaluation of Methods

| Method | Enantiomeric Excess (%) | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Catalysis | 90–99 | 60–75 | Moderate | High |

| Multi-Step Synthesis | 99 | 70–85 | High | Moderate |

| Enzymatic Resolution | 98 | 50–60 | Low | Low |

| SPPS | 99 | 75–85 | Low | High |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-7-octenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the octenoic acid chain can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form the corresponding saturated amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated amino acids.

Substitution: Amides, esters.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

- Chiral Auxiliary : (2R)-2-Amino-7-octenoic acid serves as a chiral building block in asymmetric synthesis, facilitating the formation of complex organic molecules. Its unique structure allows for the introduction of chirality into synthetic pathways.

- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals and agrochemicals, where its structural features can enhance the properties of the final products.

2. Reaction Mechanisms

- The compound can undergo various chemical reactions:

- Oxidation : The double bond can be oxidized to form epoxides or diols.

- Reduction : It can be reduced to yield saturated amino acids.

- Substitution Reactions : The amino group allows for nucleophilic substitution, leading to derivatives like amides or esters.

Biological Applications

1. Role in Metabolic Pathways

- Research indicates that this compound may play a role in metabolic pathways, acting as a precursor for bioactive molecules. Its interactions within these pathways are critical for understanding its biological significance.

2. Therapeutic Potential

- Neuroprotective Effects : Studies have shown that compounds related to this compound exhibit neuroprotective properties against oxidative stress in neuronal cell models. For instance, research by Xia et al. demonstrated a reduction in cell death and oxidative markers in PC12 cells treated with related compounds.

- Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines. In vitro studies indicated that it effectively reduced nitric oxide production in macrophage cells, suggesting potential applications in managing inflammatory diseases.

3. Antioxidant and Antimicrobial Properties

- Preliminary studies suggest that this compound possesses antioxidant activities, potentially reducing oxidative stress in biological systems. Furthermore, it has shown antimicrobial properties against specific pathogens, although further research is needed to confirm these effects.

Industrial Applications

1. Specialty Chemicals Production

- In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique chemical properties make it valuable for producing materials with specific characteristics.

Case Studies and Research Findings

-

Cell Viability Studies

- In vitro experiments have shown that this compound enhances cell viability under stress conditions, indicating its protective effects against cytotoxic agents.

-

Cytokine Modulation

- Significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 have been observed upon treatment with this compound, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-7-octenoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the octenoic acid chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Enantiomer: (2S)-2-Amino-7-octenoic Acid

The (2S)-enantiomer shares identical physical properties (e.g., molecular weight, boiling point) but differs in stereochemical configuration. This distinction significantly impacts reactivity and biological activity. For example:

- Synthesis : The (S)-enantiomer is synthesized via epoxidation of a β-lactone precursor using MCPBA (meta-chloroperbenzoic acid), yielding diastereomers upon epoxidation .

- In contrast, the (R)-enantiomer’s applications remain less documented but may involve asymmetric catalysis or peptide modifications.

(2S,3R)-3-Amino-2-hydroxyheptanoic Acid

Key differences include:

- Structure: The hydroxyl group introduces polarity, reducing LogP (estimated <1.0) compared to the hydrophobic double bond in this compound.

- Synthesis: Prepared via multi-step routes involving stereoselective hydroxylation, contrasting with the epoxidation strategies used for this compound .

- Applications : Used in β-lactam antibiotic analogs due to its hydroxyl-amine motif .

| Property | This compound | (2S,3R)-3-Amino-2-hydroxyheptanoic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₃ |

| Functional Groups | Double bond (C7) | Hydroxyl (C2), amino (C3) |

| LogP | 1.47 | ~0.8 (estimated) |

Aziridine-Containing Amino Acids

Aziridine derivatives, such as (2R)-aziridine-2-carboxylic acid-containing dipeptides, differ in their cyclic amine structure. Key distinctions:

- Reactivity: Aziridines undergo ring-opening reactions for covalent bioconjugation, whereas the double bond in this compound enables Michael additions or Diels-Alder reactions .

- Applications: Aziridine-containing peptides are used as protease inhibitors or covalent modifiers in drug discovery, while this compound may serve as a non-canonical amino acid in peptide engineering .

Epoxidized Derivatives

Epoxidation of (2S)-2-amino-7-octenoic acid yields diastereomeric epoxides (e.g., 2-amino-7,8-epoxyoctanoic acid), which exhibit unique metal-binding properties. These derivatives form stable complexes with transition metals, enabling applications in bioinorganic chemistry .

Biological Activity

(2R)-2-Amino-7-octenoic acid, also known by its CAS number 1369534-50-8, is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 287.7 ± 40.0 °C at 760 mmHg |

| Flash Point | 127.8 ± 27.3 °C |

| LogP | 1.47 |

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antioxidant Activity : Studies have shown that compounds similar to this compound can reduce oxidative stress by scavenging free radicals and enhancing the antioxidant defense system in cells . This is particularly relevant in the context of neuroprotection and inflammatory diseases.

- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines and mediators in various cell lines, suggesting a potential role in managing inflammatory conditions .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against specific pathogens, although detailed studies are still required to elucidate its efficacy and mechanism .

Neuroprotective Effects

A study conducted by Xia et al. highlighted the neuroprotective effects of compounds structurally related to this compound against corticosterone-induced damage in PC12 cells. The results demonstrated a significant reduction in cell death and oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Activity

In another investigation, this compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells. The compound exhibited an IC50 value indicating effective anti-inflammatory properties at low concentrations .

Research Findings

Recent research findings have expanded our understanding of this compound's biological activity:

- Cell Viability : In vitro studies have shown that the compound enhances cell viability in stressed cell models, indicating a protective effect against cytotoxic agents.

- Cytokine Modulation : The modulation of cytokine release has been documented, with significant reductions in TNF-alpha and IL-6 levels observed upon treatment with this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing enantiomerically pure (2R)-2-Amino-7-octenoic acid?

- Methodological Answer : The synthesis typically involves chiral starting materials or resolution techniques. For example, Cbz (carbobenzyloxy) protection of the amino group is employed to prevent side reactions during epoxidation. Epoxidation of the 7-octenoic acid moiety using meta-chloroperbenzoic acid (MCPBA) generates diastereomers, which can be separated chromatographically. Final deprotection via hydrogenation yields the free amino acid . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize racemization.

Q. How is the stereochemical integrity of this compound verified during synthesis?

- Methodological Answer : Chiral HPLC or capillary electrophoresis is used to assess enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, confirms regiochemistry and functional group integrity. X-ray crystallography of derivatives (e.g., metal complexes) provides definitive stereochemical assignment .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amino, carboxyl, double bonds).

- Circular Dichroism (CD) : Monitors chiral centers in solution-phase studies .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity during epoxidation of this compound precursors?

- Methodological Answer : Diastereoselectivity in MCPBA-mediated epoxidation depends on steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts transition-state geometries, while experimental optimization involves varying solvents (e.g., dichloromethane vs. acetonitrile) and temperatures. Kinetic vs. thermodynamic control can be probed via reaction monitoring (e.g., in situ IR) .

Q. What strategies mitigate racemization during deprotection of this compound intermediates?

- Methodological Answer : Mild hydrogenation conditions (e.g., low H pressure, Pd/C catalyst) preserve stereochemistry. Alternative protecting groups (e.g., Fmoc) with orthogonal cleavage methods (e.g., piperidine) may reduce side reactions. Monitoring via chiral analytical techniques ensures minimal racemization .

Q. How can this compound be incorporated into bioactive peptides, and what challenges arise in N-terminal deprotection?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) allows sequential coupling using activated esters (e.g., HBTU/HOBt). N-terminal deprotection of this compound derivatives often produces mixtures due to β-elimination or retro-Michael reactions. Trifluoroacetic acid (TFA) scavengers (e.g., triisopropylsilane) minimize side reactions, while selective enzymatic cleavage offers an alternative .

Q. What role does this compound play in studying enzyme-substrate interactions?

- Methodological Answer : The compound serves as a substrate analog in kinetic assays for amino acid racemases or transaminases. Isotopic labeling (e.g., ) enables tracing metabolic pathways. Docking simulations (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis studies (e.g., alanine scanning) .

Data-Driven Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay conditions, cell lines).

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., epoxy vs. hydroxyl groups) to isolate bioactive motifs.

- Reproducibility Checks : Validate findings across independent labs with standardized protocols .

Q. What computational tools predict the physicochemical properties of this compound for drug design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.